molecular formula C12H21NO5 B1586231 methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate CAS No. 321744-14-3

methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate

Cat. No. B1586231
M. Wt: 259.3 g/mol
InChI Key: SSATZBUCOTXXGA-YIZRAAEISA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopentane carboxylic acid with methanol to form the methyl ester, followed by the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to form the tertiary butyl carbamate .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is utilized in selective hydrogenation processes to yield essentially single diastereomers of cyclopentanecarboxylic acid methyl esters, highlighting its significance in producing enantiomerically pure compounds (EPCs). The first reported carbamate-directed hydrogenations of functionalized cyclopentenes underscore its importance in synthetic organic chemistry (Smith et al., 2001).

Structural and Physical Chemistry

The crystal structures of nitrogen-containing analogues of this compound demonstrate regular chair forms of the cyclohexane rings, with urethane side chains adopting a trans-trans conformation. This structural insight is crucial for understanding the molecular interactions and hydrogen bonding in crystalline states, which may influence its reactivity and physical properties (Mackay et al., 1994).

Catalytic Applications

The compound has been applied in chemo- and stereoselective catalytic reactions , such as dirhodium(II)-catalyzed C-H insertion reactions. This application is notable for the synthesis of optically active, highly functionalized cyclopentanes, illustrating its utility in advanced organic synthesis and the production of complex molecules (Yakura et al., 1999).

Biochemical Applications

In biochemical research, organotin(IV) complexes featuring amino acetate functionalized Schiff bases derived from similar compounds have been explored as anticancer drugs. Their structural characterization and cytotoxicity studies against various human tumor cell lines provide a foundation for potential therapeutic applications, underscoring the versatility of this compound in medicinal chemistry (Basu Baul et al., 2009).

properties

IUPAC Name

methyl (1S,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSATZBUCOTXXGA-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@@H]1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370347
Record name tert-butyl (1R,2S,4S)-4-(methoxycarbonyl)-2-hydroxycyclopentyl-carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate

CAS RN

321744-14-3
Record name tert-butyl (1R,2S,4S)-4-(methoxycarbonyl)-2-hydroxycyclopentyl-carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
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methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
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methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
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methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
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methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
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methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate

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